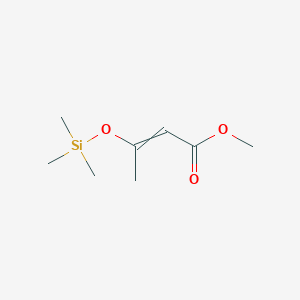

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester

CAS No.: 26767-00-0

Cat. No.: VC7809313

Molecular Formula: C8H16O3Si

Molecular Weight: 188.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26767-00-0 |

|---|---|

| Molecular Formula | C8H16O3Si |

| Molecular Weight | 188.3 g/mol |

| IUPAC Name | methyl 3-trimethylsilyloxybut-2-enoate |

| Standard InChI | InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3 |

| Standard InChI Key | OQNKCUVOGBTGDJ-UHFFFAOYSA-N |

| SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |

| Canonical SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a butenoic acid backbone substituted at the 3-position with a trimethylsilyloxy group (-OSi(CH₃)₃) and a methyl ester at the carboxyl terminus. The SMILES notation CC(=CC(=O)OC)O[Si](C)(C)C highlights the α,β-unsaturated system, where the double bond between C2 and C3 is adjacent to the carbonyl group. This conjugation stabilizes the enol ether configuration, a critical feature for its reactivity. The InChIKey OQNKCUVOGBTGDJ-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.

Stereoelectronic Effects

The TMS group’s electron-donating nature increases the electron density at the β-carbon, enhancing nucleophilic character. This property is exploited in Michael additions and cycloadditions, where the compound acts as a dienophile or electrophilic partner. The methyl ester further modulates solubility, favoring organic phases in biphasic reactions.

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, predict the compound’s gas-phase behavior. For the [M+H]+ adduct (m/z 189.09415), the CCS is 140.7 Ų, while the [M+Na]+ adduct (m/z 211.07609) exhibits a larger CCS of 149.4 Ų . These values aid in mass spectrometry-based identification (Table 1).

Table 1: Predicted Collision Cross-Sections for Key Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.09415 | 140.7 |

| [M+Na]+ | 211.07609 | 149.4 |

| [M+NH4]+ | 206.12069 | 146.9 |

| [M-H]- | 187.07959 | 138.1 |

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via silylation of the corresponding β-hydroxy ester. For example, treatment of methyl 3-hydroxy-2-butenoate with chlorotrimethylsilane in the presence of a base like imidazole yields the TMS-protected derivative. Anhydrous conditions are critical to prevent hydrolysis of the silyl ether.

Stability Considerations

The TMS group confers hydrolytic stability under mildly acidic or neutral conditions but cleaves under basic or strongly acidic environments. This lability is leveraged in deprotection steps during multi-step syntheses.

Applications in Organic Synthesis

As a Protecting Group

The TMS ether serves as a transient protecting group for carbonyl functionalities, enabling selective transformations at non-protected sites. For instance, in aldol reactions, the compound’s enol ether can undergo nucleophilic attack while shielding the ester from undesired side reactions.

Role in Heterocyclic Synthesis

The α,β-unsaturated system participates in [4+2] cycloadditions with dienes, forming six-membered rings. This reactivity is exploited in the synthesis of pyrans and pyridones, where the ester group facilitates downstream functionalization.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

NIST data report retention indices (RI) for the compound on non-polar columns. On an HP-5MS column (30 m × 0.25 mm), the RI is 1262 under a temperature ramp of 4°C/min . These metrics assist in chromatographic identification.

Nuclear Magnetic Resonance (NMR)

While specific NMR data are absent in the provided sources, the compound’s structure predicts characteristic signals: a singlet for the TMS group (δ 0.1–0.3 ppm in ¹H NMR), a doublet for the α,β-unsaturated protons (δ 5.5–6.5 ppm), and a methyl ester triplet (δ 3.6–3.8 ppm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume